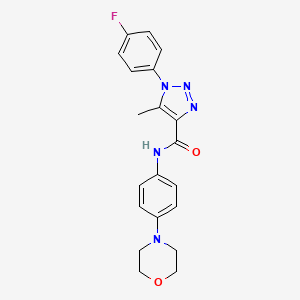
1-(4-氟苯基)-5-甲基-N-(4-吗啉代苯基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物已被研究其抗菌特性。研究人员已合成该分子的衍生物,并评估了其对细菌和真菌的功效 。这些研究旨在确定潜在的新型抗生素或抗真菌剂。
- 一些研究表明该化合物的衍生物表现出抗炎和镇痛作用。研究人员探索其作为新型止痛剂的潜力 。
- 该化合物的某些衍生物已被研究为大麻素受体激动剂 。大麻素受体参与各种生理过程,包括疼痛调节、食欲调节和免疫反应。
抗菌活性
抗炎和镇痛特性
大麻素受体激动作用
金属蛋白酶抑制
总之,1-(4-氟苯基)-5-甲基-N-(4-吗啉代苯基)-1H-1,2,3-三唑-4-甲酰胺在抗菌活性到抗炎作用等多个领域具有广阔的应用前景。研究人员将继续探索其潜在的应用,进一步的研究将阐明其全面的特性和治疗用途。🌟
生物活性
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 923685-21-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C20H20FN5O2, with a molecular weight of 381.4 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O2 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 923685-21-6 |
| Purity | Typically ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. For instance, a study evaluated various triazole derivatives against prostate (PC3) and skin (A375) cancer cell lines using the Alamar Blue assay. The results indicated that several compounds exhibited significant cytotoxicity against these cancer cell lines while demonstrating lower toxicity towards normal MRC-5 cells.
Key Findings:
- IC50 Values : The compound demonstrated IC50 values ranging from 21.86 to 40.37 μg/mL against A375 cells, comparable to the standard cisplatin (IC50 = 30.11 μg/mL). Notably, some derivatives showed better activity than cisplatin with IC50 values between 21.86 and 28.94 μg/mL .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its inhibitory effect on specific enzymes. For example, studies have reported that related triazole compounds demonstrate moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and disease states.
Enzyme Inhibition Results:
- Inhibition Potency : Compounds showed IC50 values in the range of 13.8–35.7 µM against CA-II, indicating promising potential as enzyme inhibitors .
Structure-Activity Relationships (SAR)
The SAR studies conducted on triazole derivatives reveal that modifications in the chemical structure significantly impact their biological activity. The presence of polar groups and specific aryl substitutions has been linked to enhanced anticancer activity and enzyme inhibition.
Observations:
- Polar Groups : The introduction of polar groups at specific positions on the triazole ring enhances binding affinity and biological efficacy.
- Aryl Substituents : Variations in aryl substituents influence both cytotoxicity profiles and enzyme inhibition capabilities .
Case Study 1: Anticancer Evaluation
In a comparative study of various triazole derivatives, our compound was part of a larger series that was tested for anticancer properties. The study concluded that compounds with similar structural motifs exhibited enhanced cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity to normal cells.
Case Study 2: Enzyme Inhibition Assay
A detailed assay on CA-II inhibition revealed that compounds structurally related to our target compound displayed varying degrees of inhibition, with some achieving IC50 values significantly lower than standard inhibitors like acetazolamide. This highlights the potential for developing new therapeutic agents targeting this enzyme class.
属性
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-6-2-15(21)3-7-18)20(27)22-16-4-8-17(9-5-16)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCYTIKCIAJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














